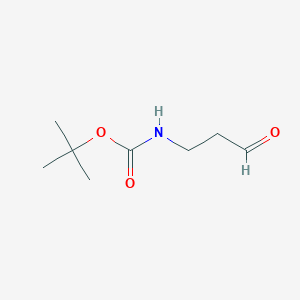
4,5-dimetilbenceno-1,2-diamina
Descripción general
Descripción
4,5-Dimetil-1,2-fenilendiamina es un compuesto orgánico con la fórmula molecular C8H12N2. Es un derivado de la fenilendiamina, caracterizado por la presencia de dos grupos metilo en las posiciones 4 y 5 del anillo de benceno. Este compuesto es conocido por sus aplicaciones en varios procesos químicos e industrias, particularmente en la síntesis de tintes, pigmentos y otros materiales orgánicos .
Aplicaciones Científicas De Investigación
4,5-Dimetil-1,2-fenilendiamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de tintes, pigmentos y otros compuestos orgánicos.
Biología: El compuesto se emplea en el estudio de las interacciones enzimáticas y como reactivo en ensayos bioquímicos.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como bloque de construcción para compuestos farmacéuticos.
Industria: El compuesto se utiliza en la producción de materiales de alto rendimiento, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 4,5-Dimetil-1,2-fenilendiamina implica su interacción con varios objetivos moleculares y vías. El compuesto puede actuar como ligando, coordinándose con centros metálicos para formar estructuras complejas. Estas interacciones pueden influir en las propiedades redox y la reactividad del compuesto, haciéndolo útil en procesos catalíticos y otras transformaciones químicas .
Compuestos Similares:
- 4,5-Dicloro-1,2-fenilendiamina
- 1,2-Diamino-4,5-dimetoxi benceno
- 4-Bromo-1,2-diaminobenceno
- 4-Metoxi-1,2-fenilendiamina
Comparación: 4,5-Dimetil-1,2-fenilendiamina es único debido a la presencia de dos grupos metilo en las posiciones 4 y 5, lo que puede influir significativamente en su reactividad química y propiedades físicas. En comparación con sus análogos, como 4,5-Dicloro-1,2-fenilendiamina o 4-Bromo-1,2-diaminobenceno, los grupos metilo proporcionan impedimento estérico y efectos de donación de electrones, lo que puede alterar el comportamiento del compuesto en varias reacciones químicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 4,5-Dimetil-1,2-fenilendiamina se puede sintetizar mediante la metilación de la p-toluidina. Un método común implica la reacción de bromuro de metilmagnesio (MeMgBr) con p-toluidina en presencia de un catalizador adecuado . La reacción suele llevarse a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza del producto.
Métodos de Producción Industrial: En entornos industriales, la producción de 4,5-Dimetil-1,2-fenilendiamina a menudo implica procesos de metilación a gran escala que utilizan sistemas catalíticos avanzados. Estos procesos están diseñados para optimizar la eficiencia de la reacción y minimizar los subproductos, asegurando un suministro constante de compuestos de alta calidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: 4,5-Dimetil-1,2-fenilendiamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinoxalinonas y otras estructuras relacionadas.
Reducción: Se puede reducir para formar varios derivados de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en presencia de reactivos electrófilos
Reactivos y Condiciones Comunes:
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos electrófilos como los halógenos o los cloruros de sulfonilo se emplean comúnmente.
Principales Productos Formados:
Oxidación: Quinoxalinonas y otros derivados oxidados.
Reducción: Varios derivados de aminas.
Sustitución: Derivados de fenilendiamina sustituidos
Comparación Con Compuestos Similares
- 4,5-Dichloro-1,2-Phenylenediamine
- 1,2-Diamino-4,5-Dimethoxybenzene
- 4-Bromo-1,2-Diaminobenzene
- 4-Methoxy-1,2-Phenylenediamine
Comparison: 4,5-Dimethyl-1,2-Phenylenediamine is unique due to the presence of two methyl groups at the 4 and 5 positions, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, such as 4,5-Dichloro-1,2-Phenylenediamine or 4-Bromo-1,2-Diaminobenzene, the methyl groups provide steric hindrance and electron-donating effects, which can alter the compound’s behavior in various chemical reactions .
Propiedades
IUPAC Name |
4,5-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYBMMYQCYIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062885 | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11598 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3171-45-7 | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3171-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OJ9D3R6NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid](/img/structure/B154000.png)




![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)


